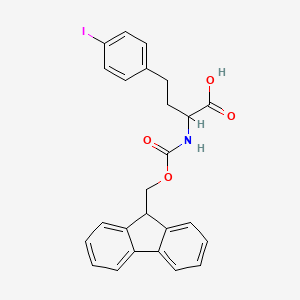
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodophenyl group, and a butanoic acid backbone. The Fmoc group is commonly used in peptide synthesis to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Iodination: The introduction of the iodophenyl group is carried out through an iodination reaction. This can be achieved by reacting the phenyl compound with iodine and a suitable oxidizing agent.
Butanoic Acid Formation: The final step involves the formation of the butanoic acid backbone. This can be achieved through various methods, including the use of Grignard reagents or other carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the efficient production of this compound with high purity and yield.
化学反応の分析
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group, leading to the formation of iodophenol derivatives.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its potential role in protein modification and labeling.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid involves its role as a protected amino acid derivative The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions Upon removal of the Fmoc group, the free amino group can participate in further reactions, such as peptide bond formation
類似化合物との比較
Similar Compounds
Fmoc-protected amino acids: Compounds such as Fmoc-Lysine and Fmoc-Phenylalanine share the Fmoc protecting group but differ in their side chains.
Iodophenyl derivatives: Compounds such as 4-iodophenylalanine and 4-iodophenylacetic acid share the iodophenyl group but differ in their backbone structures.
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid is unique due to the combination of the Fmoc protecting group, the iodophenyl group, and the butanoic acid backbone. This combination allows for versatile chemical modifications and applications in various fields of research.
特性
分子式 |
C25H22INO4 |
|---|---|
分子量 |
527.3 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid |
InChI |
InChI=1S/C25H22INO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29) |
InChIキー |
BALDQSKRRBIOCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B14796706.png)
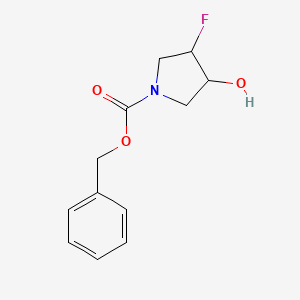
![7-O-benzyl 4-O-tert-butyl 2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate](/img/structure/B14796713.png)
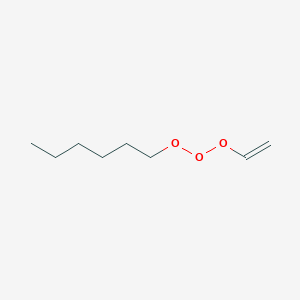
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14796730.png)
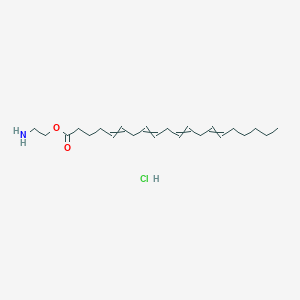
![[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate](/img/structure/B14796736.png)
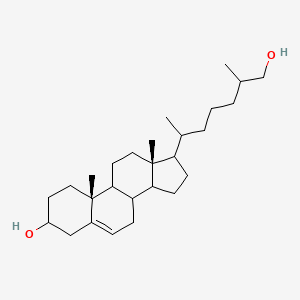
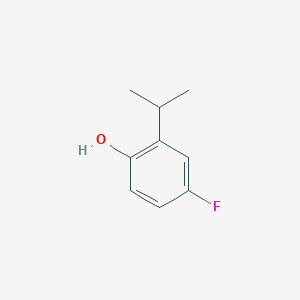

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)
![2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14796798.png)
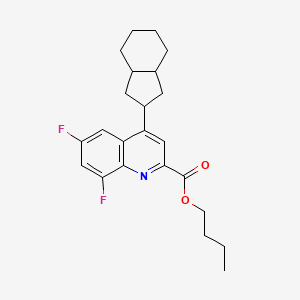
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14796808.png)
